1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene
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Overview
Description
1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene is an aromatic compound with the molecular formula C7H4Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a polysubstituted benzene derivative. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:
Chlorination and Fluorination: The addition of chlorine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl2) and fluorine gas (F2) or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzene derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene exerts its effects involves:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-2-chloro-4-methylbenzene
- 4-Bromobenzyl bromide
Uniqueness: 1-Bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene is unique due to the presence of multiple halogen atoms, which impart distinct chemical reactivity and properties compared to other similar compounds. The combination of bromine, chlorine, and fluorine atoms allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H4Br2ClF |
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Molecular Weight |
302.36 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-2-chloro-5-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-6(10)5(9)2-7(4)11/h1-2H,3H2 |
InChI Key |
CMPHDESTHVJRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CBr |
Origin of Product |
United States |
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